氟比洛芬-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

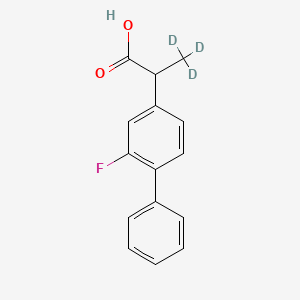

Flurbiprofen-d3 is a deuterated form of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium atoms in Flurbiprofen-d3 replace the hydrogen atoms in the original flurbiprofen molecule, which can help in studying the drug’s pharmacokinetics and metabolism. This compound is particularly useful in scientific research due to its stability and ability to provide more accurate analytical results.

科学研究应用

氟比洛芬-d3 在科学研究中具有广泛的应用:

化学: 用作分析化学中的参考标准,用于研究氟比洛芬的药代动力学和代谢。

生物学: 有助于了解氟比洛芬在生物体中的生物途径和相互作用。

医学: 用于药物开发和测试,以评估氟比洛芬及其衍生物的疗效和安全性。

作用机制

氟比洛芬-d3 与其非氘代对应物一样,通过抑制环氧合酶 (COX) 酶发挥作用。该酶负责将花生四烯酸转化为前列腺素,前列腺素是炎症和疼痛的介质。 通过抑制 COX,this compound 减少了前列腺素的产生,从而减轻了疼痛和炎症 .

安全和危害

生化分析

Biochemical Properties

Flurbiprofen-d3, like its parent compound Flurbiprofen, is known to interact with cyclooxygenase (COX) enzymes, which play crucial roles in inflammation, fever, and pain . The interaction between Flurbiprofen-d3 and COX enzymes leads to the inhibition of prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Cellular Effects

Flurbiprofen-d3 has been shown to have significant effects on various types of cells. For instance, it has been found to improve cell proliferation at low concentrations . At high concentrations, it inhibits cell proliferation . This indicates that Flurbiprofen-d3 can influence cell function and cellular processes in a dose-dependent manner.

Molecular Mechanism

The molecular mechanism of action of Flurbiprofen-d3 involves its binding to COX enzymes, leading to the inhibition of prostaglandin synthesis This results in the reduction of inflammation, pain, and fever

Temporal Effects in Laboratory Settings

In laboratory settings, Flurbiprofen-d3 has been shown to exhibit temporal effects. For example, a study found that the administration of Flurbiprofen-d3 prior to hepatic ischemia/reperfusion ameliorates mitochondrial and hepatocellular damage through inhibition of mitochondrial permeability transition and inactivation of GSK-3β .

Dosage Effects in Animal Models

In animal models, the effects of Flurbiprofen-d3 have been observed to vary with different dosages. For instance, low concentrations of Flurbiprofen-d3 were found to improve cell proliferation, while high concentrations inhibited cell proliferation . More studies are needed to fully understand the dosage effects of Flurbiprofen-d3 in animal models.

Metabolic Pathways

Flurbiprofen-d3 is metabolized primarily by the cytochrome P450 enzyme CYP2C9 . The metabolic pathways of Flurbiprofen-d3 involve hydroxylation, which is carried out by the same enzymes and microbes as its parent compound, Flurbiprofen .

Transport and Distribution

Studies on Flurbiprofen, the parent compound, suggest that it is rapidly absorbed and highly bound (>99%) to plasma albumin , which may also apply to Flurbiprofen-d3.

Subcellular Localization

Given its biochemical properties and the known localization of its parent compound, Flurbiprofen, it is likely that Flurbiprofen-d3 is localized in the same cellular compartments where COX enzymes are found, such as the endoplasmic reticulum .

准备方法

合成路线和反应条件

氟比洛芬-d3 的合成涉及将氘原子掺入氟比洛芬分子中。一种常见的方法是将 2-(4-氨基-3-氟苯基)乙基丙酸与苯偶联,得到 2-(2-氟-4-联苯)乙基丙酸。然后使用亚硝酸钠或异戊基亚硝酸酯进行重氮化,并以硅胶作为脱水剂。 最终产物this compound 在水解后获得 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。使用连续流动反应器和自动化合成等先进技术可以提高生产过程的效率和可扩展性。

化学反应分析

反应类型

氟比洛芬-d3 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将this compound 中的羰基转化为醇。

取代: 卤化和其他取代反应可以将不同的官能团引入分子中。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 卤化反应通常在受控条件下使用氯或溴等试剂。

主要产物

这些反应形成的主要产物取决于所用试剂和条件。例如,this compound 的氧化可以生成羧酸,而还原可以生成醇。

相似化合物的比较

氟比洛芬-d3 与其他 NSAID 如布洛芬、酮洛芬和双氯芬酸进行比较。虽然所有这些化合物都具有相似的作用机制,但this compound 由于存在氘原子而独一无二,氘原子增强了其稳定性并提供了更准确的分析结果。 这使得this compound 在需要精确测量值的研究所特别有价值 .

类似化合物

- 布洛芬

- 酮洛芬

- 双氯芬酸

- 萘普生

这些化合物中的每一个都有其独特的特性和应用,但this compound 由于其增强的稳定性和在研究中的用途而脱颖而出。

属性

IUPAC Name |

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661984 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185133-81-6 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)